Ezh2-IN-13 was developed as part of a broader effort to identify selective inhibitors of EZH2. The compound belongs to a class of small molecules designed to interfere with the enzymatic activity of EZH2, thereby modulating epigenetic regulation. Its classification falls under small molecule inhibitors, specifically targeting histone methyltransferases.
The synthesis of Ezh2-IN-13 involves several chemical reactions typical for creating small molecule inhibitors. The synthetic route generally includes:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent, and catalyst choice to maximize yield and purity. Characterization methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of Ezh2-IN-13.
Ezh2-IN-13 possesses a complex molecular structure characterized by specific functional groups that confer its inhibitory properties on EZH2. The detailed structural formula includes:
The molecular weight, solubility, and other physicochemical properties can be determined through analytical techniques. For instance, the compound's solubility in various solvents can influence its bioavailability and efficacy in biological systems.
Ezh2-IN-13 undergoes several chemical reactions, primarily focused on its interaction with the EZH2 enzyme:
Kinetic studies can be performed to determine the inhibition constants (Ki) and other parameters that describe the interaction dynamics between Ezh2-IN-13 and EZH2. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) may be employed for these analyses.
Ezh2-IN-13 exerts its effects by inhibiting the enzymatic activity of EZH2, leading to decreased levels of trimethylation at histone H3 lysine 27 (H3K27me3). This alteration in histone modification results in:
Studies have shown that treatment with Ezh2-IN-13 leads to significant changes in gene expression patterns associated with cell cycle regulation and apoptosis in various cancer cell lines.
Ezh2-IN-13 is characterized by:
The chemical stability of Ezh2-IN-13 under physiological conditions is crucial for its therapeutic application. Stability studies can reveal how long the compound remains active in biological systems before degradation occurs.
Ezh2-IN-13 has significant potential in scientific research and therapeutic applications:
CAS No.: 85551-10-6
CAS No.: 58-36-6
CAS No.: 1306-05-4
CAS No.:
CAS No.: 290308-51-9